1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine
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Overview
Description
The compound “1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine” is an organic compound containing a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds. The benzylsulfonyl group and the prop-2-yn-1-yloxy group could potentially give this compound unique reactivity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a benzylsulfonyl group and a prop-2-yn-1-yloxy group. The exact structure would depend on the positions of these substituents on the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzylsulfonyl and prop-2-yn-1-yloxy groups. The alkyne in the prop-2-yn-1-yloxy group could potentially undergo reactions such as addition, cyclization, or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds similar to 1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine were synthesized and shown to have significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. These compounds exhibit promising potential as antimicrobial agents in agricultural applications (Vinaya et al., 2009).
Pharmacological Properties
- Benzamide derivatives, including those related to the compound , have been studied for their effects on gastrointestinal motility, showing potential as prokinetic agents. This research suggests potential applications in treating gastrointestinal disorders (Sonda et al., 2004).
Metabolism Studies
- A study on the metabolism of Lu AA21004, a novel antidepressant, found that similar compounds undergo oxidation to various metabolites. Understanding these metabolic pathways is crucial for the development of effective and safe pharmaceuticals (Hvenegaard et al., 2012).
Antiacetylcholinesterase Activity
- Certain derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Phospholipase A2 Inhibitors
- Some derivatives have been identified as potent inhibitors of membrane-bound phospholipase A2, with potential therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).
Binding Affinity Studies
- Studies on sulfonyl hydrazones and piperidine derivatives have explored their binding affinity and orientation in active sites of enzymes, providing insights for drug design (Khalid et al., 2016).
Other Applications
- The compound and its derivatives have been studied for a range of other applications, including as sigma-1 receptor ligands, cytotoxic agents, and β3-adrenoceptor agonists, highlighting their versatility in medicinal chemistry (Sadeghzadeh et al., 2014; Pati et al., 2008; Perrone et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzylsulfonyl-3-(prop-2-ynoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-2-11-20-13-16-9-6-10-17(12-16)21(18,19)14-15-7-4-3-5-8-15/h1,3-5,7-8,16H,6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZFORPKOFOJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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